molecular formula C12H17NO2 B310380 2-ethoxy-N-(2-ethylphenyl)acetamide

2-ethoxy-N-(2-ethylphenyl)acetamide

Cat. No.: B310380
M. Wt: 207.27 g/mol
InChI Key: NGUIVUIDYXZNQZ-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethylphenyl)acetamide (C₁₂H₁₇NO₂; molecular weight: 207.27) is an acetamide derivative featuring an ethoxy group (-OCH₂CH₃) at the α-carbon of the acetamide backbone and a 2-ethylphenyl substituent on the nitrogen atom. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modulation of physicochemical properties and biological activity .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-ethoxy-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-10-7-5-6-8-11(10)13-12(14)9-15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

NGUIVUIDYXZNQZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COCC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues: Substituent Variations

Halogen-Substituted Analogues
  • 2-Chloro-N-(2-ethylphenyl)acetamide (1h)

    • Structure : Chlorine replaces the ethoxy group.
    • Properties : Melting point (118°C), IR absorption at 1668 cm⁻¹ (amide C=O stretch), and moderate solubility in toluene/EtOAc .
    • Synthesis : 75% yield via condensation of 2-ethylaniline with chloroacetyl chloride .
  • 2-Bromo-N-(2,6-diisopropylphenyl)acetamide

    • Structure : Bromine substituent with bulky diisopropylphenyl group.
    • Properties : Lower solubility in polar solvents due to steric hindrance; synthesized in 60% yield via nucleophilic substitution .
Ethoxy-Containing Analogues
  • 2-Ethoxy-N-(4-methyl-2-pyridinyl)acetamide

    • Structure : Pyridinyl ring replaces the ethylphenyl group.
    • Properties : Molecular formula C₁₀H₁₄N₂O₂; used in industrial applications with 99% purity .
  • Metolachlor-2-ethoxy (C₁₅H₂₄NO₃) Structure: Ethoxy group with ethyl/methylphenyl and methoxypropyl substituents. Application: Herbicide metabolite with enhanced hydrophobicity .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Acetamides
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Findings
2-Ethoxy-N-(2-ethylphenyl)acetamide Ethoxy, 2-ethylphenyl C₁₂H₁₇NO₂ 207.27 Not reported Versatile intermediate for agrochemicals
2-Chloro-N-(2-ethylphenyl)acetamide Chloro, 2-ethylphenyl C₁₀H₁₂ClNO 197.67 118 Antidepressant candidate; IR confirms amide bond
Metolachlor-2-ethoxy Ethoxy, ethyl/methylphenyl C₁₅H₂₄NO₃ 283.36 Not reported Herbicide metabolite; hydrophobic interactions
2-Ethoxy-N-(4-methylpyridin-2-yl)acetamide Ethoxy, pyridinyl C₁₀H₁₄N₂O₂ 194.23 Not reported Industrial applications; high purity
Impact of Substituents on Bioactivity
  • Halogen vs. Ethoxy : Chloro derivatives (e.g., 1h) exhibit stronger hydrogen bonding and electrophilicity, enhancing interactions with biological targets like serotonin receptors . Ethoxy groups improve lipid solubility, favoring membrane permeability in agrochemicals .
  • Aromatic vs.

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